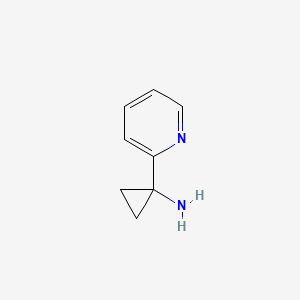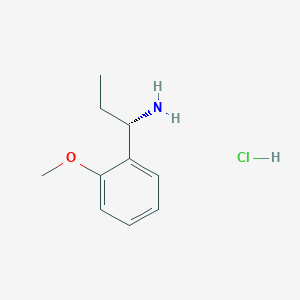
(S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride
Descripción general
Descripción
(S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride, also known as Methoxetamine (MXE), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. MXE is structurally similar to ketamine and phencyclidine (PCP) and has been used in scientific research as a potential treatment for various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
Synthesis and Optical Activity : This compound is used as an optical active intermediate in the synthesis of pharmaceuticals. For example, it was synthesized from d-alanine and used in the production of (R,R)-formoterol, a medication used in the treatment of asthma and chronic obstructive pulmonary disease (Wei Fan, Lei Chen, Li Hai, & Yong Wu, 2008).
Pharmacological Research : It's used in the study of nonpeptide antagonists of the substance P (NK1) receptor, indicating potential applications in understanding physiological properties of substance P and exploration of its role in diseases (R. Snider et al., 1991).
Chemical Ligand Development : The compound is involved in the development of hexadentate N3O3 amine phenol ligands for Group 13 metal ions, which are significant in coordination chemistry (Shuang Liu, E. Wong, S. Rettig, & C. Orvig, 1993).
Toxicokinetics and Analytical Toxicology : This compound has been studied in toxicokinetic contexts, particularly in understanding drug–drug interactions, influence of individual polymorphisms, and elimination routes in forensic and clinical toxicology (Lilian H. J. Richter et al., 2019).
Organic Chemistry and Synthesis : It's used in various organic synthesis processes. For instance, its derivatives have been synthesized and evaluated for antimicrobial and other biological activities (M. Georgiadis, 1976).
Chemical Analysis and Sensor Development : The compound is involved in the preparation of iodide selective carbon paste electrodes, indicating its application in chemical sensing and analysis (M. Ghaedi et al., 2015).
Polymer Chemistry : It has been utilized in the functional modification of polymers, such as polyvinyl alcohol/acrylic acid hydrogels, for potential medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).
Propiedades
IUPAC Name |
(1S)-1-(2-methoxyphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-3-9(11)8-6-4-5-7-10(8)12-2;/h4-7,9H,3,11H2,1-2H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWHPGHAPKCHQY-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468990 | |
| Record name | (1S)-1-(2-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride | |
CAS RN |
873893-95-9 | |
| Record name | (1S)-1-(2-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



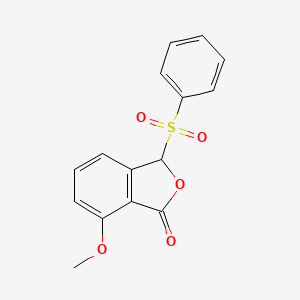
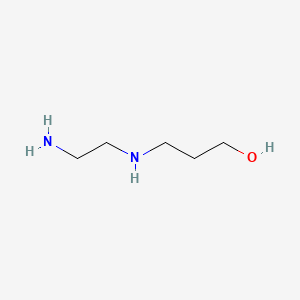


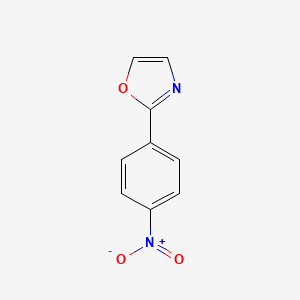
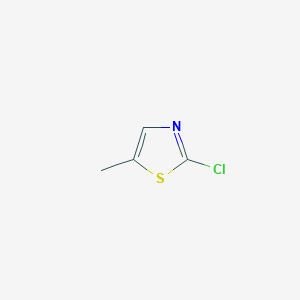
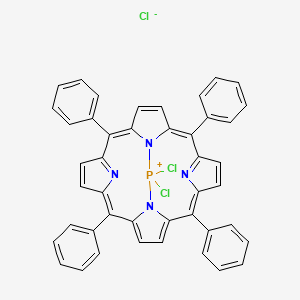
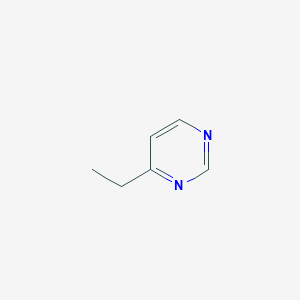
![1H-Pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1589254.png)

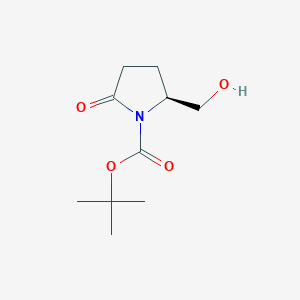
![1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone](/img/structure/B1589258.png)
